

Lavendustin A: A Potent Tool for Interrogating EGFR Signaling

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Compound of Interest

Compound Name: Lavendustin A

Cat. No.: B1674585

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Application Notes and Protocols for Researchers

Introduction

Lavendustin A is a naturally derived, potent, and cell-permeable inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] Isolated from *Streptomyces griseolavendus*, it serves as a valuable pharmacological tool for researchers studying the intricate roles of EGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis.[1][5] Its high selectivity for EGFR over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) makes it a specific probe for elucidating EGFR-mediated pathways.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of **Lavendustin A** in a research setting.

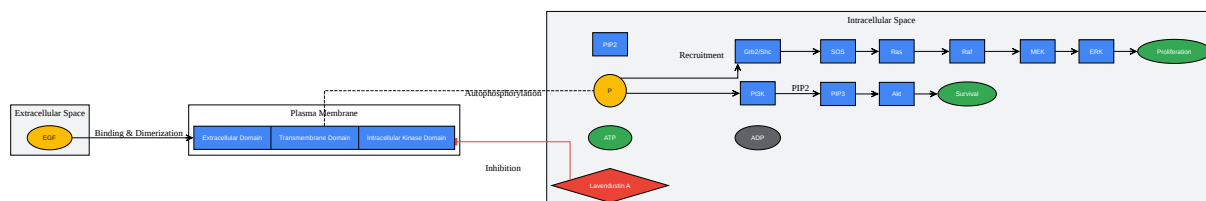
Chemical Properties

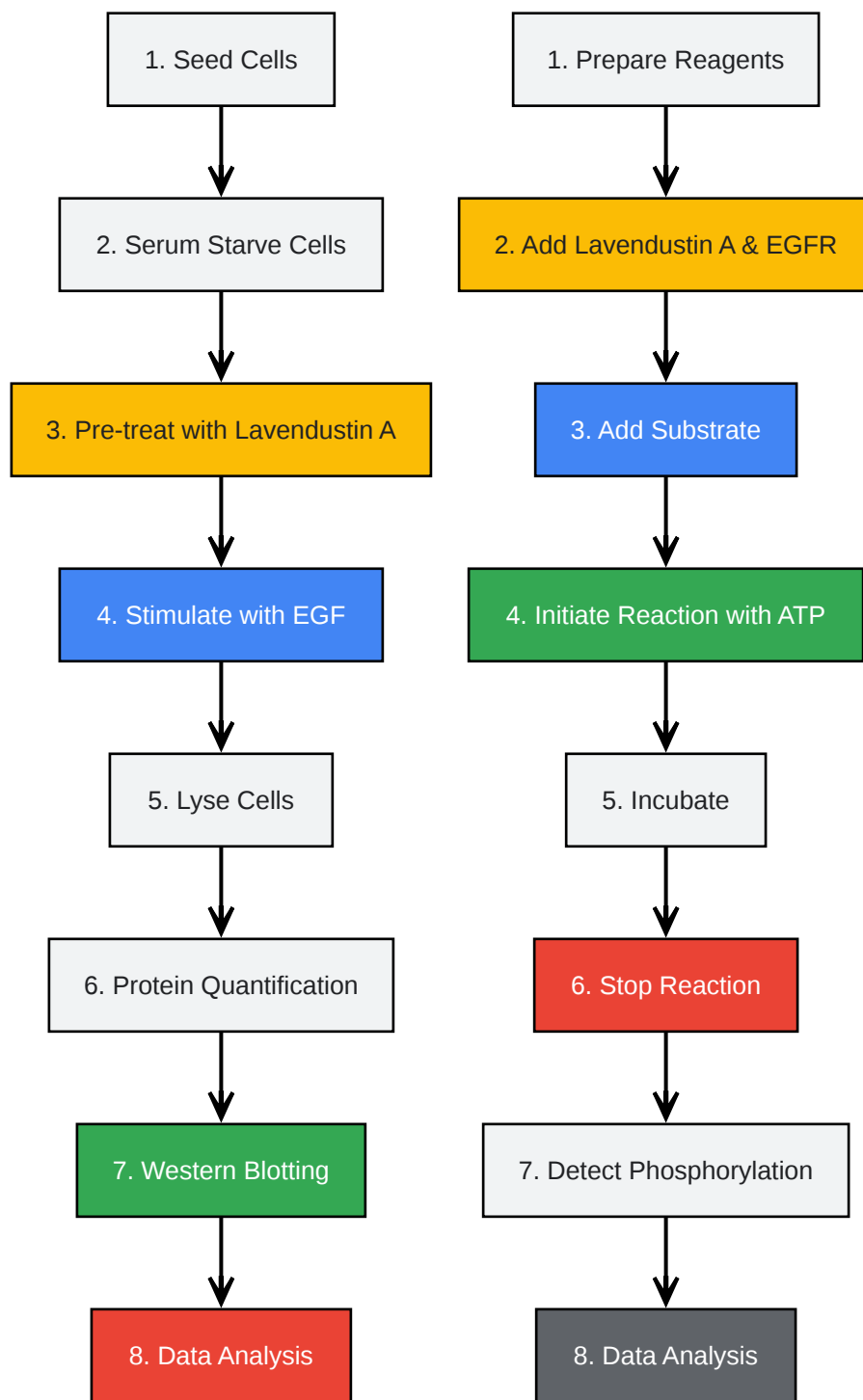
Lavendustin A is a small molecule with the following chemical properties:

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₉ NO ₆	[1][2][6]
Molecular Weight	381.38 g/mol	[2][7]
CAS Number	125697-92-9	[1][2]
Appearance	Solid	N/A
Solubility	Soluble in DMSO (15 mg/ml), DMF (20 mg/ml), and Ethanol (10 mg/ml)	[1]
Purity	≥95% to ≥98% (depending on supplier)	[1]

Mechanism of Action

Lavendustin A functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. [4] Upon binding of a ligand, such as EGF, to the extracellular domain of EGFR, the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[8] This autophosphorylation creates docking sites for various downstream signaling proteins, initiating cascades like the RAS-RAF-MAPK and PI3K/AKT pathways that drive cellular responses.[8] **Lavendustin A** competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the receptor and downstream substrates, thereby blocking the initiation of these signaling cascades.





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